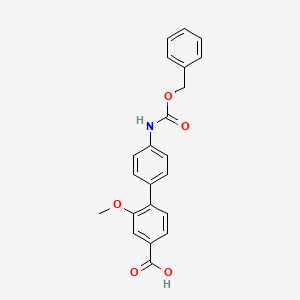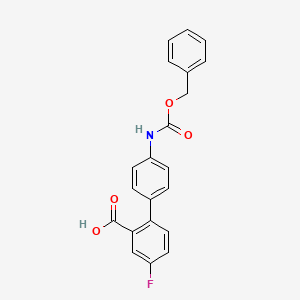
6-Amino-3-(thiophen-2-yl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(thiophen-2-yl)picolinic acid (6ATP) is an organic compound with a molecular weight of 199.23 g/mol. It is a colorless solid that is soluble in water and ethanol. 6ATP is an important intermediate in the synthesis of various organic molecules, such as thiophene derivatives, and is used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents and antibiotics. 6ATP has also been used in the synthesis of other compounds, such as phosphonates, carboxylic acids, and thiophene derivatives.
Mechanism of Action
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is a weak acid and is hydrolyzed in aqueous solutions. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% results in the formation of 6-amino-3-(thiophen-2-yl)picolinic acid and ammonium acetate. The hydrolysis of 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% is reversible and can be catalyzed by various enzymes, such as carboxypeptidases and proteases.
Biochemical and Physiological Effects
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been shown to have anti-inflammatory and antibacterial effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been found to have antioxidant properties and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of synthesis. It is also non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. The main limitation of using 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% in lab experiments is its instability in aqueous solutions.
Future Directions
For research on 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% include further investigation of its anti-inflammatory, antibacterial, and antioxidant properties in animal models. Additionally, further research into its mechanism of action and its role in the synthesis of various drugs and other compounds is needed. Other potential areas of research include the development of new synthesis methods for 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% and the exploration of its potential applications in various medical and industrial fields.
Synthesis Methods
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% can be synthesized from thiophene-2-carboxylic acid and ammonium acetate in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The reaction is complete in about 2 hours and yields a white crystalline product.
Scientific Research Applications
6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used as an intermediate in the synthesis of various organic molecules, such as thiophene derivatives and phosphonates. It has also been used in the synthesis of carboxylic acids and thiophene derivatives. 6-Amino-3-(thiophen-2-yl)picolinic acid, 95% has been used in the preparation of various drugs, such as anti-inflammatory agents and antibiotics. It has also been used in the synthesis of other compounds, such as peptides, peptidomimetics, and peptidomimetic analogs.
properties
IUPAC Name |
6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXEUXJCSYADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(thiophen-2-yl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














